3-(5-(1-(3-bromobenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Overview
Description
3-(5-(1-(3-bromobenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, an azetidine ring, an oxadiazole ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-(3-bromobenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via acylation reactions using 3-bromobenzoyl chloride and a suitable base.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the Pyridinone Moiety: The final step involves coupling the oxadiazole intermediate with a pyridinone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring and the pyridinone moiety.
Reduction: Reduction reactions can target the oxadiazole ring and the bromobenzoyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the azetidine and pyridinone rings.
Reduction Products: Reduced forms of the oxadiazole and bromobenzoyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(5-(1-(3-bromobenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: Potential pathways include those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(1-(3-chlorobenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- 3-(5-(1-(3-fluorobenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the bromobenzoyl group can significantly influence the compound’s reactivity and interactions compared to its chloro- and fluoro- counterparts.
- Biological Activity : The specific substitution pattern may result in unique biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
3-[5-[1-(3-bromobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3/c18-12-4-1-3-10(7-12)17(24)22-8-11(9-22)16-20-14(21-25-16)13-5-2-6-19-15(13)23/h1-7,11H,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAPWRBWHQWJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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